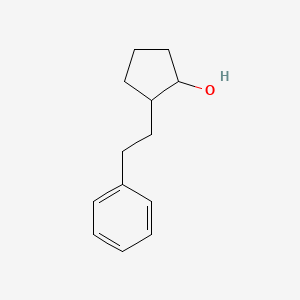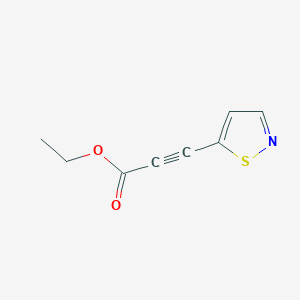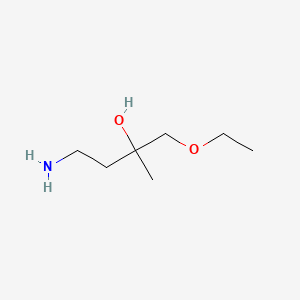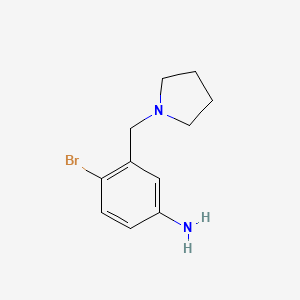
2-(2-Phenylethyl)cyclopentan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Phenylethyl)cyclopentan-1-ol is an organic compound with the molecular formula C13H18O It is a cyclopentanol derivative where a phenylethyl group is attached to the second carbon of the cyclopentane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Phenylethyl)cyclopentan-1-ol can be achieved through several methods. One common approach involves the Grignard reaction, where phenylethylmagnesium bromide reacts with cyclopentanone to yield the desired product. The reaction typically requires anhydrous conditions and is carried out in an inert atmosphere to prevent moisture from interfering with the Grignard reagent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
化学反応の分析
Types of Reactions
2-(2-Phenylethyl)cyclopentan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding cyclopentane derivative.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace the hydroxyl group with a halogen.
Major Products Formed
Oxidation: Cyclopentanone or phenylethylcyclopentanone.
Reduction: 2-(2-Phenylethyl)cyclopentane.
Substitution: 2-(2-Phenylethyl)cyclopentyl halides.
科学的研究の応用
2-(2-Phenylethyl)cyclopentan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
作用機序
The mechanism by which 2-(2-Phenylethyl)cyclopentan-1-ol exerts its effects depends on its specific application. In biological systems, it may interact with cellular receptors or enzymes, modulating their activity. The phenylethyl group can enhance lipophilicity, allowing the compound to cross cell membranes more easily and interact with intracellular targets.
類似化合物との比較
Similar Compounds
2-Phenylethanol: A simpler analog with a hydroxyl group attached to a phenylethyl chain.
Cyclopentanol: The parent compound without the phenylethyl substitution.
2-Phenylethylcyclopentane: The fully reduced analog of 2-(2-Phenylethyl)cyclopentan-1-ol.
Uniqueness
This compound is unique due to the combination of the cyclopentanol structure with a phenylethyl group. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
特性
分子式 |
C13H18O |
|---|---|
分子量 |
190.28 g/mol |
IUPAC名 |
2-(2-phenylethyl)cyclopentan-1-ol |
InChI |
InChI=1S/C13H18O/c14-13-8-4-7-12(13)10-9-11-5-2-1-3-6-11/h1-3,5-6,12-14H,4,7-10H2 |
InChIキー |
TVRAPNCDYRTYRL-UHFFFAOYSA-N |
正規SMILES |
C1CC(C(C1)O)CCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![tert-Butyl 2-{5-[(trifluoroacetamido)methyl]-1H-1,2,4-triazol-3-yl}piperidine-1-carboxylate](/img/structure/B13190540.png)



![[(4-Bromophenyl)amino]thiourea](/img/structure/B13190568.png)



![tert-Butyl N-[2-(5-fluoro-2H-1,3,2-benzodithiazol-2-yl)ethyl]carbamate](/img/structure/B13190590.png)


![Methyl 4-methoxy-2-methyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13190613.png)

